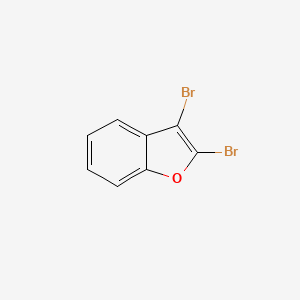

2,3-Dibromobenzofuran

Beschreibung

Significance of Benzofuran (B130515) Scaffolds in Modern Organic Chemistry

The benzofuran nucleus is a privileged structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. sunderland.ac.ukuq.edu.aunih.govnih.gov This has rendered them attractive targets for medicinal chemists and pharmacologists. rsc.org Benzofuran derivatives have been reported to possess anti-inflammatory, antimicrobial, antifungal, antitumor, and antiviral properties, among others. nih.govnih.gov Their presence in clinically approved drugs further solidifies their importance in pharmaceutical development. sunderland.ac.ukuq.edu.aunih.gov The inherent versatility of the benzofuran scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of their biological and physical properties. numberanalytics.com This adaptability has also led to their use in the development of functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com

Importance of Halogenated Benzofurans as Synthetic Intermediates

The introduction of halogen atoms onto the benzofuran core dramatically enhances its synthetic utility. Halogenated benzofurans, such as 2,3-dibromobenzofuran, serve as key precursors for the synthesis of more complex, multi-substituted benzofuran derivatives. The carbon-halogen bonds can be selectively activated and functionalized through a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings. beilstein-journals.orgthieme-connect.comthieme-connect.com This regioselective functionalization is crucial for building molecular complexity and accessing a diverse range of chemical structures that would be difficult to obtain through other synthetic routes. The presence of multiple halogen atoms, as in this compound, allows for sequential and site-selective reactions, providing a powerful tool for the construction of intricately substituted benzofurans. thieme-connect.comthieme-connect.com The addition of halogens can also influence the biological activity of the resulting compounds. nih.govresearchgate.net

Historical Context of this compound in Chemical Transformations

The synthesis of the parent benzofuran ring was first reported by Perkin in 1870. acs.orgnih.gov The journey to understanding the reactivity and synthetic potential of its halogenated derivatives has been a gradual process. Early methods for the synthesis of this compound often involved the direct bromination of benzofuran. chempedia.info A common strategy involves the reaction of benzofuran with bromine, which can lead to the formation of this compound. chempedia.info Research has also explored the synthesis of this compound from 2-bromobenzofuran (B1272952) by reacting it with bromine in acetic acid in the presence of potassium acetate (B1210297). beilstein-journals.org

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated compounds like this compound in organic synthesis. These reactions provided a reliable and efficient means to form new carbon-carbon and carbon-heteroatom bonds, unlocking the full potential of this compound as a versatile building block. Studies have demonstrated the regioselective nature of these cross-coupling reactions, with the bromine at the 2-position being more reactive towards substitution. beilstein-journals.orgthieme-connect.comnih.gov

Overview of Research Directions in this compound Chemistry

Current research involving this compound is largely focused on expanding its synthetic utility and exploring the properties of its derivatives. Key areas of investigation include:

Regio- and Chemoselective Cross-Coupling Reactions: A significant area of research is the development of highly selective catalytic systems for the functionalization of this compound. This includes the use of various palladium catalysts and ligands to control which bromine atom reacts, allowing for the stepwise introduction of different substituents at the 2- and 3-positions. beilstein-journals.orgthieme-connect.comnih.gov Recent studies have explored the use of atom-economic reagents like triarylbismuths in palladium-catalyzed cross-coupling reactions with 2,3-dibromobenzofurans. beilstein-journals.org

Domino and Multi-component Reactions: Researchers are designing innovative one-pot reactions that involve this compound to rapidly build molecular complexity. These domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a more efficient and environmentally friendly approach to complex molecule synthesis. beilstein-journals.org

Synthesis of Biologically Active Molecules: Given the established biological significance of the benzofuran scaffold, a major driving force in this compound chemistry is the synthesis of novel compounds with potential therapeutic applications. This includes the preparation of 2,3-disubstituted benzofurans as potential antitumor agents and inhibitors of various enzymes. beilstein-journals.org

Development of Functional Materials: The unique electronic properties of the benzofuran ring system make it an attractive component for organic electronics. Research is ongoing to synthesize novel 2,3-disubstituted benzofurans derived from this compound for applications in materials science. beilstein-journals.org

The continued exploration of the chemistry of this compound promises to yield new synthetic methodologies and novel compounds with significant potential in both medicine and materials science.

Chemical Properties and Research Findings of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₄Br₂O | guidechem.comnih.gov |

| Molecular Weight | 275.927 g/mol | guidechem.com |

| Appearance | White solid or colorless liquid | beilstein-journals.orgguidechem.com |

| Boiling Point | 297.6 ± 20.0 °C (Predicted) | guidechem.com |

| Density | 1.989 ± 0.06 g/cm³ (Predicted) | guidechem.com |

| LogP | 3.95780 | guidechem.com |

| CAS Number | 64150-61-4 | guidechem.comchemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.48-7.43 (m, 2H, CHar), 7.35-7.30 (m, 2H, CHar) ppm | beilstein-journals.org |

| ¹³C NMR (125 MHz, CDCl₃) | δ 154.73, 128.49, 128.13, 125.41, 123.98, 119.27, 111.23, 99.96 ppm | beilstein-journals.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYBOGFQEPDJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 2,3 Dibromobenzofuran

Direct Bromination of Benzofuran (B130515)

The most straightforward method for the synthesis of 2,3-dibromobenzofuran is the direct bromination of benzofuran. This electrophilic substitution reaction typically involves treating benzofuran with a brominating agent. The reaction proceeds in a stepwise manner, often yielding a mixture of mono- and di-brominated products.

A common procedure involves the reaction of 2-bromobenzofuran (B1272952) with bromine in acetic acid in the presence of potassium acetate (B1210297). beilstein-journals.org The mixture is stirred for an extended period at an elevated temperature to facilitate the formation of this compound. beilstein-journals.org The product is then isolated and purified from the reaction mixture. beilstein-journals.org While direct bromination is a viable approach, controlling the regioselectivity can be challenging, and it often leads to the formation of 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) as a byproduct. researchgate.net

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. However, the direct bromination of benzofuran can sometimes lead to the formation of addition products rather than substitution products. rsc.org The reaction conditions, such as the solvent and temperature, play a crucial role in determining the product distribution. researchgate.netrsc.org

Alternative Synthetic Routes to this compound

Given the potential for side reactions in direct bromination, alternative synthetic strategies have been developed to access this compound. One such method involves a bromodecarboxylation reaction. For instance, treating benzofuran-2-carboxylic acid with tetrabutylammonium (B224687) tribromide (Bu4NBr3) can yield a mixture of 2-bromobenzofuran and this compound. rsc.org The desired this compound can then be isolated from this mixture through chromatographic techniques. rsc.org

Another strategy involves the selective lithiation of benzofuran followed by quenching with a bromine source. However, this method typically results in lithiation at the 2-position, leading to 2-bromobenzofuran after quenching. scholaris.ca To obtain the 2,3-dibrominated product, a subsequent bromination step would be necessary.

Synthesis of Functionalized this compound Derivatives

The synthesis of this compound derivatives with additional functional groups on the benzene (B151609) ring is crucial for creating a diverse range of building blocks for various applications. These derivatives are often prepared by applying bromination strategies to already functionalized benzofurans.

For example, 2,3-dibromo-5-nitrobenzofuran can be synthesized from 2-butyl-5-nitrobenzofuran (B137315) by reacting it with two equivalents of bromine. researchgate.net This reaction can be carried out in solvents like diethyl ether, methyl t-butyl ether, or dichloromethane (B109758) at room temperature. researchgate.net Similarly, other substituted 2,3-dibromobenzofurans, including those with chloro, dichloro, bromo-chloro, and additional bromo groups, have been synthesized. These compounds serve as important substrates for further chemical transformations, such as palladium-catalyzed cross-coupling reactions. beilstein-journals.org

The following functionalized this compound derivatives have been reported:

2,3-Dibromo-5-nitrobenzofuran . beilstein-journals.orgias.ac.in

5-Chloro-2,3-dibromobenzofuran . beilstein-journals.org

5,7-Dichloro-2,3-dibromobenzofuran . beilstein-journals.org

7-Bromo-5-chloro-2,3-dibromobenzofuran .

5-Bromo-2,3-dibromobenzofuran (2,3,5-tribromobenzofuran) . beilstein-journals.orgthieme-connect.com

These derivatives are often synthesized through methods analogous to the preparation of the parent this compound, starting from the appropriately substituted benzofuran precursor.

Purification and Characterization of this compound for Synthetic Applications

After synthesis, this compound and its derivatives typically require purification to remove unreacted starting materials, byproducts, and other impurities. A common and effective method for purification is silica (B1680970) gel column chromatography. beilstein-journals.org The choice of eluent, often a non-polar solvent like hexane (B92381) or a mixture of hexane and a slightly more polar solvent, is critical for achieving good separation. beilstein-journals.orgrsc.org For instance, a mixture of hexane and ethyl acetate or the use of silver nitrate-impregnated silica has been employed for the purification of brominated benzofurans. rsc.org

Once purified, the identity and purity of this compound are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for determining the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. beilstein-journals.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. beilstein-journals.org Infrared (IR) spectroscopy can also be used to identify the presence of specific functional groups. beilstein-journals.org The melting point of solid derivatives is another important physical property used for characterization. beilstein-journals.org

Regioselective Functionalization of 2,3 Dibromobenzofuran

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and its application to the functionalization of 2,3-dibromobenzofuran has been particularly fruitful. beilstein-journals.org Among the various methods, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective arylation and alkynylation of this substrate. These reactions leverage the subtle electronic and steric differences between the C-2 and C-3 positions to achieve high levels of regioselectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely employed method for the formation of biaryl linkages. scirp.org Its application to this compound has been extensively studied, revealing a high degree of regioselectivity that can be controlled to produce a variety of arylated benzofuran (B130515) products.

The bromine atom at the C-2 position of this compound is more electrophilic and thus more susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the C-3 position. beilstein-journals.org This inherent difference in reactivity allows for the site-selective mono-arylation at the C-2 position. By carefully controlling the reaction conditions, such as the stoichiometry of the reagents, 2-aryl-3-bromobenzofurans can be synthesized in high yields, leaving the C-3 bromine available for subsequent transformations.

A study involving the palladium-catalyzed cross-coupling of 2,3-dibromobenzofurans with triarylbismuth reagents demonstrated excellent regioselectivity for the C-2 position. beilstein-journals.org Using a catalytic system of palladium acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) with cesium carbonate (Cs₂CO₃) as the base in N-methyl-2-pyrrolidone (NMP) at 90 °C, the desired 2-aryl-3-bromobenzofuran was obtained in up to 95% yield. beilstein-journals.org The reaction proved to be general for a variety of substituted 2,3-dibromobenzofurans and different triarylbismuth reagents.

| Entry | Arylating Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Tri(p-anisyl)bismuth | 2-(p-Anisyl)-3-bromobenzofuran | 95 |

| 2 | Triphenylbismuth | 2-Phenyl-3-bromobenzofuran | 92 |

| 3 | Tri(p-tolyl)bismuth | 2-(p-Tolyl)-3-bromobenzofuran | 94 |

| 4 | Tri(p-fluorophenyl)bismuth | 2-(p-Fluorophenyl)-3-bromobenzofuran | 90 |

Building upon the selective mono-arylation at the C-2 position, the synthesis of 2,3-diarylbenzofurans can be achieved. When an excess of the arylboronic acid or a stoichiometric amount of the triarylbismuth reagent is used under conditions that promote double coupling, 2,3-diarylbenzofurans with identical aryl groups can be prepared. beilstein-journals.org

Furthermore, the sequential introduction of two different aryl groups is a powerful strategy for creating unsymmetrically substituted 2,3-diarylbenzofurans. This is accomplished by first performing a site-selective mono-arylation at the C-2 position, isolating the 2-aryl-3-bromobenzofuran intermediate, and then subjecting it to a second Suzuki-Miyaura coupling with a different arylboronic acid. This stepwise approach provides access to a vast array of structurally diverse 2,3-diarylbenzofurans. researchgate.net

To enhance synthetic efficiency, one-pot sequential arylation strategies have been developed. These protocols avoid the need for isolation and purification of the intermediate 2-aryl-3-bromobenzofuran. In a typical one-pot procedure, the C-2 arylation is carried out first under optimized conditions. Upon completion, the second arylating agent and any necessary reagents are added directly to the reaction mixture to facilitate the arylation at the C-3 position. researchgate.net This approach has been successfully employed to synthesize unsymmetrically substituted 2,3-diarylbenzofurans in good yields. researchgate.net

For instance, the initial C-2 arylation of this compound can be performed with a triarylbismuth reagent, followed by the addition of a different triarylbismuth reagent to the same pot to achieve arylation at the C-3 position, yielding the unsymmetrical 2,3-diarylbenzofuran. researchgate.net

| Entry | Step 1 Arylating Reagent (at C-2) | Step 2 Arylating Reagent (at C-3) | Product | Overall Yield (%) |

|---|---|---|---|---|

| 1 | Triphenylbismuth | Tri(p-tolyl)bismuth | 2-Phenyl-3-(p-tolyl)benzofuran | 85 |

| 2 | Tri(p-tolyl)bismuth | Triphenylbismuth | 2-(p-Tolyl)-3-phenylbenzofuran | 88 |

| 3 | Tri(p-anisyl)bismuth | Triphenylbismuth | 2-(p-Anisyl)-3-phenylbenzofuran | 82 |

The observed regioselectivity in the Suzuki-Miyaura coupling of this compound is primarily governed by the electronic properties of the C-Br bonds. Computational studies, often employing density functional theory (DFT), have corroborated experimental findings. nih.govmdpi.com These studies indicate that the C-2 position is more electron-deficient than the C-3 position, leading to a lower activation energy barrier for the oxidative addition of the palladium catalyst to the C2-Br bond. nih.gov

Experimental evidence further supports this electronic differentiation. For instance, factors that influence the electron density of the benzofuran ring system can have a modest impact on the site-selectivity. However, the inherent electronic preference for C-2 arylation is the dominant factor under standard Suzuki-Miyaura conditions. nih.gov The choice of palladium catalyst, ligands, and base can also influence the reaction kinetics but generally does not override the intrinsic regioselectivity of the substrate.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon triple bonds. This reaction, typically catalyzed by a combination of palladium and copper complexes, also exhibits high regioselectivity when applied to this compound.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling proceeds preferentially at the more reactive C-2 position of this compound. This allows for the selective synthesis of 2-alkynyl-3-bromobenzofurans. Studies by Bach and coworkers have demonstrated the site-selective Sonogashira coupling on this compound, highlighting the preferential reactivity of the C2-Br bond. beilstein-journals.org

By controlling the stoichiometry of the alkyne, it is possible to achieve mono-alkynylation at the C-2 position. The resulting 2-alkynyl-3-bromobenzofuran can then be subjected to a second Sonogashira coupling with a different terminal alkyne to afford unsymmetrical 2,3-dialkynylbenzofurans. Alternatively, using an excess of the alkyne can lead to the formation of symmetrical 2,3-dialkynylbenzofurans. The catalyst system, typically consisting of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI, along with an amine base like triethylamine, is crucial for the success of the reaction. The ability to perform these transformations regioselectively opens up avenues for the synthesis of a diverse range of functionalized benzofuran-based materials.

Formation of 2-Alkynyl-3-bromobenzofurans

The regioselective functionalization of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prime method for introducing alkynyl groups. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction demonstrates high selectivity for the C-2 position of the benzofuran ring, which is more electron-deficient and thus more reactive towards oxidative addition in the catalytic cycle. uni-rostock.de

Research has shown that this compound undergoes regioselective Sonogashira cross-coupling reactions at the C-2 position to furnish 2-alkynyl-3-bromobenzofurans in good yields. thieme-connect.comtum.de The reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like copper iodide. thieme-connect.com An amine base, for example, N,N-diethylamine, is used to facilitate the reaction. thieme-connect.com This selectivity allows for the isolation of the C-2 coupled product, leaving the bromine atom at the C-3 position available for further transformations. tum.deresearchgate.net

A representative procedure involves dissolving this compound, copper iodide, and PdCl2(PPh3)2 in a solvent like THF, followed by the addition of N,N-diethylamine and the terminal alkyne. thieme-connect.com The reaction mixture is typically stirred for several hours at ambient temperature to yield the desired 2-alkynyl-3-bromobenzofuran. thieme-connect.com

Table 1: Regioselective Sonogashira Cross-Coupling of this compound with Various Alkynes

| Entry | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 2-(Phenylethynyl)-3-bromobenzofuran | 91 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-bromobenzofuran | 85 |

| 3 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-3-bromobenzofuran | 88 |

| 4 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-3-bromobenzofuran | 75 |

Data sourced from research by T. Bach and M. Bartels. thieme-connect.com

Subsequent Substitution Reactions at C-3

The 2-alkynyl-3-bromobenzofurans synthesized via regioselective Sonogashira coupling serve as valuable intermediates for further functionalization at the C-3 position. tum.deresearchgate.net The remaining bromine atom at C-3 allows for a second, distinct substitution reaction, opening pathways to a variety of disubstituted benzofurans.

One notable application is in the synthesis of benzofuro[3,2-c]quinolines. This is achieved through a palladium-catalyzed domino C-N coupling/annulation process where 2-alkynyl-3-bromobenzofurans react with electron-rich anilines. researchgate.net This reaction proceeds via a C,N-cyclization, involving the nitrogen atom and the ortho-carbon of the aniline (B41778), to construct the quinoline ring system fused to the benzofuran core. researchgate.net The nature of the aniline substituent (electron-donating vs. electron-withdrawing) can influence the reaction pathway, leading to different heterocyclic products. researchgate.net

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides another efficient route for the regioselective functionalization of this compound, specifically for forming carbon-carbon bonds with organozinc reagents. wikipedia.org Similar to the Sonogashira coupling, palladium-catalyzed Negishi reactions occur with perfect regioselectivity at the more electrophilic C-2 position of this compound. thieme-connect.comresearchgate.net This site-selectivity has been reported in studies by Bach et al., where various organozinc chlorides were coupled to yield 2-substituted-3-bromobenzofurans. nih.gov

The reaction typically involves an organozinc chloride reagent, which can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with zinc chloride. thieme-connect.com The subsequent coupling with this compound is catalyzed by a palladium complex. This method is effective for introducing both aryl and alkyl groups at the C-2 position. thieme-connect.com

Table 2: Regioselective Negishi Cross-Coupling of this compound

| Entry | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylzinc chloride | 2-Phenyl-3-bromobenzofuran | 65 |

| 2 | Methylzinc chloride | 2-Methyl-3-bromobenzofuran | 50 |

Data sourced from research by T. Bach and M. Bartels. thieme-connect.com

Kumada Cross-Coupling Reactions

Kumada cross-coupling, which utilizes Grignard reagents (organomagnesium halides) for the formation of carbon-carbon bonds, has also been employed in the site-selective functionalization of this compound. organic-chemistry.orgwikipedia.org This nickel- or palladium-catalyzed reaction shows a preference for substitution at the C-2 position, consistent with the reactivity patterns observed in other cross-coupling reactions of this substrate. nih.gov

The reaction involves the coupling of a Grignard reagent, such as phenylmagnesium bromide or methylmagnesium bromide, with this compound in the presence of a suitable catalyst. Studies have reported the successful use of this method, further expanding the toolkit for regioselective C-C bond formation on the benzofuran scaffold. nih.gov

Cross-Coupling with Triarylbismuth Reagents

An atom-economic and efficient method for the arylation of this compound involves the use of triarylbismuth reagents under palladium catalysis. beilstein-journals.orgdntb.gov.ua These reagents offer advantages such as stability and the potential for all three aryl groups to be transferred, maximizing atom economy. beilstein-journals.org The cross-coupling proceeds with high regioselectivity and often under mild conditions with short reaction times. nih.govbeilstein-journals.org

Regio- and Chemoselective Arylations at C-2 Position

The palladium-catalyzed cross-coupling of this compound with triarylbismuth reagents occurs preferentially at the more electrophilic C-2 bromine position. nih.govbeilstein-journals.org A typical reaction involves heating this compound with a triarylbismuth reagent in the presence of a palladium catalyst like palladium(II) acetate (Pd(OAc)2), a phosphine (B1218219) ligand such as triphenylphosphine (PPh3), and a base like cesium carbonate (Cs2CO3) in a solvent such as N-methyl-2-pyrrolidone (NMP). beilstein-journals.org

This protocol has been shown to be highly general, tolerating a range of electronically activating and deactivating groups on the triphenylbismuth reagent. beilstein-journals.org The corresponding 2-aryl-3-bromobenzofuran products are typically obtained in high yields, demonstrating the robustness of this method. beilstein-journals.org Even with polyhalogenated benzofurans, high regioselectivity for the C-2 position is maintained. beilstein-journals.org

Table 3: Regioselective C-2 Arylation of this compound with Triarylbismuth Reagents

| Entry | Triarylbismuth Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Tri(p-anisyl)bismuth | 2-(p-Anisyl)-3-bromobenzofuran | 95 |

| 2 | Triphenylbismuth | 2-Phenyl-3-bromobenzofuran | 88 |

| 3 | Tri(p-tolyl)bismuth | 2-(p-Tolyl)-3-bromobenzofuran | 92 |

| 4 | Tri(p-fluorophenyl)bismuth | 2-(p-Fluorophenyl)-3-bromobenzofuran | 85 |

Reaction Conditions: this compound, BiAr3, Pd(OAc)2, PPh3, Cs2CO3, NMP, 90 °C, 2 h. Yields are isolated yields. beilstein-journals.org

Synthesis of Symmetrically and Unsymmetrically Substituted 2,3-Diarylbenzofurans

The use of triarylbismuth reagents also enables the synthesis of both symmetrically and unsymmetrically substituted 2,3-diarylbenzofurans. beilstein-journals.orgdntb.gov.ua Symmetrically substituted compounds can be prepared by adjusting the stoichiometry of the reagents to facilitate a bis-arylation reaction. beilstein-journals.org

More versatile is the synthesis of unsymmetrically substituted 2,3-diarylbenzofurans, which can be achieved through a one-pot, two-step procedure. beilstein-journals.org First, a regioselective mono-arylation is performed at the C-2 position as described above. Without isolating the intermediate, a second, different triarylbismuth reagent is added to the reaction mixture, which then couples at the remaining C-3 bromine position, usually under slightly more forcing conditions (e.g., higher temperature). beilstein-journals.org This pot-economic approach allows for the direct synthesis of mixed 2,3-diarylbenzofurans in good yields, minimizing purification steps. beilstein-journals.org

Table 4: One-Pot Synthesis of Unsymmetrically Substituted 2,3-Diarylbenzofurans

| Entry | Ar¹ in Bi(Ar¹)₃ (Step 1) | Ar² in Bi(Ar²)₃ (Step 2) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-Anisyl | Phenyl | 2-(p-Anisyl)-3-phenylbenzofuran | 72 |

| 2 | p-Anisyl | p-Tolyl | 2-(p-Anisyl)-3-(p-tolyl)benzofuran | 70 |

| 3 | p-Anisyl | p-Fluorophenyl | 2-(p-Anisyl)-3-(p-fluorophenyl)benzofuran | 68 |

One-Pot Operations and Reaction Efficiency

The strategic functionalization of this compound can be efficiently achieved through one-pot methodologies, which offer significant advantages in terms of reaction efficiency, time, and resource management by minimizing intermediate purification steps. Research into the synthesis of 2,3-disubstituted benzofurans has highlighted the efficacy of microwave-assisted, three-component one-pot reactions. These procedures often involve an initial Sonogashira coupling followed by a cyclization step. For instance, the reaction of a 2-iodophenol with a terminal alkyne and a subsequent cyclization with an aryl iodide can produce 2,3-disubstituted benzofurans in good to excellent yields. The use of microwave irradiation in these one-pot syntheses has been shown to shorten reaction times and reduce the formation of side products. nih.govnih.gov

The efficiency of these one-pot reactions is dependent on several factors, including the nature of the reactants and the reaction conditions. While aryl iodides generally participate effectively in these sequences, the yields can vary. For example, the reaction with iodobenzene can result in a high yield of the corresponding 2,3-diphenylbenzo[b]furan, whereas the use of 4-iodoanisole may lead to a significantly lower yield under the same optimized conditions. nih.gov The scope of these one-pot reactions can also be extended to include Heck-type transformations, allowing for the synthesis of 3-(1-alkenyl)benzofurans. nih.gov

The following table summarizes the yields of various 2,3-disubstituted benzofurans synthesized via a microwave-assisted one-pot, three-component reaction, illustrating the efficiency and scope of this methodology.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 2,3-Diphenylbenzo[b]furan | 87 |

| 2 | 4-Iodoanisole | 2-Phenyl-3-(4-methoxyphenyl)benzo[b]furan | 22 |

| 3 | N-Tosyl-3-iodoindole | 2-Phenyl-3-(N-tosyl-1H-indol-3-yl)benzo[b]furan | 58 |

| 4 | 2-Iodochromene | 2-Phenyl-3-(2H-chromen-2-yl)benzo[b]furan | 43 |

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions represent a powerful strategy for the construction of fused heterocyclic systems starting from functionalized benzofurans like this compound. These reactions often proceed through a cascade or domino sequence, enabling the formation of complex polycyclic structures in a single operation. The versatility of palladium catalysis allows for a range of transformations, including C-N and C-C bond formations, which are integral to the annulation process. Research in this area has led to the development of efficient methods for synthesizing benzofuro-fused quinolines and pyrroles.

Domino C-N Coupling/Annulation Processes

The reaction of this compound with suitable nitrogen-containing nucleophiles under palladium catalysis can initiate a domino sequence involving an initial C-N bond formation followed by an intramolecular annulation. This process is highly effective for constructing nitrogen-containing heterocycles fused to the benzofuran core. The reaction mechanism typically involves the oxidative addition of the palladium catalyst to the C-Br bond at the 3-position of the benzofuran ring, followed by coupling with the amine. Subsequent intramolecular cyclization and aromatization lead to the final annulated product. The choice of catalyst, ligands, and reaction conditions is crucial for the success and selectivity of these domino reactions.

Formation of Benzofuroquinolines

A significant application of palladium-catalyzed domino C-N coupling/annulation is the synthesis of benzofuroquinolines. These compounds are of interest due to their potential biological activities. The reaction of this compound with anilines in the presence of a palladium catalyst can lead to the formation of benzofuro[3,2-b]quinolines. This transformation is believed to proceed through an initial intermolecular C-N coupling at the 3-position of the benzofuran, followed by an intramolecular C-H activation/annulation onto the aniline ring.

Similarly, benzofuro[2,3-b]quinoline derivatives can be synthesized, and research has focused on developing efficient and simple methods for their preparation. These methods aim for high yields under relatively mild conditions, highlighting the importance of these structures in medicinal chemistry. google.com For instance, the reaction of 2-alkynyl-3-bromobenzothiophenes with anilines under palladium catalysis has been shown to produce benzothienoquinolines through a domino C-N coupling/annulation process, a reaction pathway that is analogous to what can be expected with this compound. researchgate.net

The following table provides examples of conditions used for the synthesis of quinoline-fused heterocycles, which are analogous to the formation of benzofuroquinolines from this compound.

| Starting Material | Reagent | Catalyst System | Product Type |

| 2-Alkynyl-3-bromobenzothiophene | Aniline | Palladium catalyst | Benzothienoquinoline |

| 2-Phenoxyquinoline derivative | - | Pd(TFA)₂ / AgOAc | Benzofuro[2,3-b]quinoline |

| Formula (I) or (II) compounds | - | Cu catalyst / K₂CO₃ | Benzofuro[2,3-b]quinoline |

Contrasting Pyrrole Formation via N,N-Cyclization with Electron-Poor Anilines

While anilines can lead to the formation of fused quinoline rings, the reaction with electron-poor anilines can potentially lead to different outcomes. The electronic nature of the aniline influences the reaction pathway. In some cases, instead of an annulation onto the aniline ring, a different cyclization mode may be favored.

For instance, in related systems like 2-alkynyl-3-bromothiophenes, the reaction with anilines under palladium catalysis results in the formation of thienopyrroles via a domino C-N coupling/hydroamination process. researchgate.net This suggests that with a substrate like this compound, the reaction with certain anilines, particularly those with electron-withdrawing groups, might favor the formation of a pyrrole ring fused to the benzofuran, such as a benzofuro[3,2-b]pyrrole. This would occur through an N,N-cyclization pathway rather than the C,N-cyclization that leads to quinolines. The formation of the pyrrole ring in this context would likely involve an initial C-N coupling at the 3-position, followed by an intramolecular attack of the nitrogen atom onto the adjacent carbon (C-2), which would have been functionalized, for example, with an alkyne.

The synthesis of pyrrole derivatives through [3+2] cycloaddition reactions between tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes is a well-established method known as the Van Leusen pyrrole synthesis. mdpi.com This highlights a contrasting strategy for pyrrole formation that relies on different starting materials and mechanistic pathways compared to the N,N-cyclization of functionalized anilines.

Halogen-Metal Exchange Reactions at C-3

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org In the context of this compound, this reaction can be selectively performed at the C-3 position to generate a reactive organometallic intermediate that can be trapped with various electrophiles. This regioselectivity is attributed to the higher reactivity of the bromine atom at the 3-position compared to the one at the 2-position.

The most common reagents for halogen-metal exchange are organolithium compounds, such as n-butyllithium or t-butyllithium. The reaction is typically carried out at low temperatures (e.g., -78 °C or -100 °C) to prevent side reactions, such as the nucleophilic attack of the organolithium reagent on other parts of the molecule. tcnj.edu The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org

The mechanism of lithium-halogen exchange is kinetically controlled, and the stability of the resulting carbanion intermediate plays a significant role. wikipedia.org For this compound, the exchange at C-3 generates a 3-lithio-2-bromobenzofuran intermediate. This species is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 3-position.

The following table illustrates the general principle of halogen-metal exchange and subsequent electrophilic quench.

| Substrate | Reagent | Intermediate | Electrophile (E+) | Product |

| This compound | n-BuLi | 3-Lithio-2-bromobenzofuran | H₂O | 2-Bromobenzofuran (B1272952) |

| This compound | n-BuLi | 3-Lithio-2-bromobenzofuran | CO₂ | 2-Bromo-3-benzofurancarboxylic acid |

| This compound | n-BuLi | 3-Lithio-2-bromobenzofuran | RCHO | 2-Bromo-3-(hydroxyalkyl)benzofuran |

This regioselective functionalization via halogen-metal exchange at the C-3 position provides a versatile and powerful tool for the synthesis of a wide array of 3-substituted benzofuran derivatives, which would be difficult to access through other synthetic routes.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

The cross-coupling reactions of 2,3-dibromobenzofuran are a cornerstone of its application in organic synthesis, allowing for the introduction of various substituents at the C2 and C3 positions. Mechanistic studies have revealed that these transformations typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination nih.govnobelprize.org.

In the context of palladium-catalyzed couplings, the reaction is initiated by the oxidative addition of the more reactive C-Br bond of this compound to a low-valent palladium(0) species. The regioselectivity of this initial step is a critical determinant of the final product distribution. Subsequent transmetalation with an organometallic reagent, such as an organoboron or organobismuth compound, transfers the organic moiety to the palladium center. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst nih.govnobelprize.org.

A notable example is the palladium-catalyzed reaction of this compound with triarylbismuth reagents. These reactions exhibit high regioselectivity, with the initial coupling occurring preferentially at the more electrophilic C2 position beilstein-journals.orgnih.gov. The resulting 2-aryl-3-bromobenzofuran can then undergo a second coupling at the C3 position to afford 2,3-diarylbenzofurans beilstein-journals.org. The elucidation of this stepwise mechanism has been crucial for the development of one-pot procedures for the synthesis of unsymmetrically substituted benzofurans beilstein-journals.org.

Role of Palladium Catalysis and Ligand Effects

Palladium catalysts are central to the functionalization of this compound, offering a versatile platform for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings beilstein-journals.org. The choice of the palladium precursor, such as Pd(OAc)₂, and the accompanying ligands plays a pivotal role in determining the efficiency, selectivity, and scope of these transformations beilstein-journals.orgnih.gov.

Ligands, typically phosphines like triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle nih.govnih.gov. The steric and electronic properties of the ligand can influence the rate of oxidative addition, the efficiency of transmetalation, and the ease of reductive elimination nih.govnih.gov. For instance, in the coupling of this compound with triarylbismuths, a combination of Pd(OAc)₂ and PPh₃ has been shown to be an effective catalytic system beilstein-journals.org.

The nature of the ligand can also dictate the regioselectivity of the coupling reaction, particularly in di- or polyhalogenated substrates. Bulky electron-rich phosphine (B1218219) ligands can favor the formation of monoligated palladium(0) species, which can exhibit different reactivity and selectivity compared to their bis-ligated counterparts nih.govnih.gov. While specific studies on the systematic variation of ligands in this compound couplings are not extensively detailed in the available literature, the general principles of ligand effects in palladium catalysis are directly applicable nih.govnih.gov.

Theoretical Studies on Regioselectivity and Reaction Pathways (e.g., DFT Studies)

Computational chemistry, particularly DFT, has emerged as a powerful tool for unraveling the mechanistic details of reactions involving this compound. These theoretical studies provide insights into transition state geometries, reaction energy profiles, and the electronic factors that govern regioselectivity and reactivity.

While the concept of electrostatic compatibility is recognized as a factor that can influence the migratory insertion step in palladium-catalyzed reactions, specific DFT studies detailing its role in the reactions of this compound are not prominently available in the reviewed literature. In general terms, electrostatic interactions between the migrating group and the ancillary ligands on the palladium center can affect the energy barrier of the migratory insertion step. Favorable electrostatic interactions would be expected to lower the transition state energy and accelerate the reaction. However, without specific computational data for the this compound system, a detailed discussion on this topic remains speculative.

Carboxylic acid groups can act as directing groups in palladium-catalyzed C-H functionalization reactions, influencing the regioselectivity of the transformation nih.govnih.govsemanticscholar.org. The carboxylate can coordinate to the palladium center, positioning it in proximity to a specific C-H bond and facilitating its activation nih.govnih.gov. While this is a well-established principle, detailed computational studies on the precise positioning and role of carboxylic acid moieties throughout the catalytic cycle in reactions specifically involving this compound or its derivatives are not extensively covered in the available literature. General mechanistic proposals suggest that the carboxylate acts as a bidentate ligand, forming a stable palladacycle intermediate that directs the subsequent bond-forming steps nih.govnih.gov.

A notable application of DFT studies in the chemistry of this compound derivatives is the investigation of the selective formation of quinolines versus pyrroles. In a combined experimental and computational study, it was shown that 2-alkynyl-3-bromobenzofurans (synthesized from this compound via Sonogashira coupling) react with anilines under palladium catalysis to yield either benzofuroquinolines or benzofuropyrroles, depending on the electronic nature of the aniline (B41778).

The reaction with electron-rich anilines leads to the formation of benzofuroquinolines through a domino C-N coupling/annulation process. In contrast, electron-poor anilines favor the formation of benzofuropyrroles via an N,N-cyclization pathway. DFT calculations have been instrumental in rationalizing this selectivity. The computational results provide insights into the different reaction pathways and the corresponding energy barriers, explaining the observed divergence in reactivity based on the electronic properties of the aniline nucleophile.

Understanding Atom-Economic Reactivity in Palladium-Catalyzed Bismuth Couplings

The concept of atom economy, which emphasizes the maximization of the incorporation of all atoms from the starting materials into the final product, is a key principle of green chemistry um-palembang.ac.idnwnu.edu.cn. In the context of palladium-catalyzed cross-coupling reactions of this compound, the use of triarylbismuth reagents offers significant advantages in terms of atom economy beilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net.

Unlike many other organometallic reagents where only one of the organic groups is transferred, triarylbismuths can potentially transfer all three of their aryl groups to the substrate. This threefold reactivity significantly enhances the atom economy of the process. Mechanistic studies have shown that after the first aryl group is transferred, the remaining diarylbismuth species can still participate in the catalytic cycle, enabling subsequent arylations researchgate.netresearchgate.netdntb.gov.ua.

Derivatization and Further Transformations of 2,3 Dibromobenzofuran Products

Synthesis of 2,3,5-Trisubstituted Benzofurans

The synthesis of 2,3,5-trisubstituted benzofurans can be achieved through a series of regioselective palladium-catalyzed cross-coupling reactions starting from 2,3,5-tribromobenzofuran, a derivative of 2,3-dibromobenzofuran. This multi-step approach allows for the controlled introduction of different substituents at the 2, 3, and 5 positions of the benzofuran (B130515) core.

The initial functionalization selectively occurs at the C-2 position, which is the most reactive site for palladium-catalyzed cross-coupling reactions like the Sonogashira and Negishi reactions. thieme-connect.com For instance, a Sonogashira coupling can be performed to introduce an alkynyl group at the C-2 position.

Following the substitution at C-2, the focus shifts to the C-3 and C-5 positions. A halogen-metal exchange at a low temperature can be employed to differentiate between the bromine atoms at these positions, with the exchange occurring selectively at the C-3 position. thieme-connect.com This allows for the introduction of a second, different substituent at this site. Finally, a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, can be carried out at the C-5 position to complete the synthesis of the 2,3,5-trisubstituted benzofuran. thieme-connect.com

An alternative strategy involves the use of triarylbismuth reagents in a one-pot, palladium-catalyzed three-fold arylation of 2,3,5-tribromobenzofuran. beilstein-journals.org This method has been shown to produce 2,3,5-triarylbenzofurans in high yields and with short reaction times. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2,3,5-Trisubstituted Benzofurans

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,3,5-Tribromobenzofuran | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3,5-dibromobenzofuran | - | thieme-connect.com |

| 2-Alkynyl-3,5-dibromobenzofuran | n-BuLi, then Electrophile | THF, low temperature | 2-Alkynyl-3-substituted-5-bromobenzofuran | - | thieme-connect.com |

| 2-Alkynyl-3-substituted-5-bromobenzofuran | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Alkynyl-3-substituted-5-arylbenzofuran | - | thieme-connect.com |

| 2,3,5-Tribromobenzofuran | Triarylbismuth | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2,3,5-Triarylbenzofuran | High | beilstein-journals.org |

This table is illustrative and specific yields may vary depending on the substrates and reaction conditions.

Functionalized Dibenzofurans via Domino Heck/6π-Electrocyclization

A powerful strategy for the synthesis of functionalized dibenzofurans utilizes a domino reaction sequence involving a twofold Heck reaction followed by a 6π-electrocyclization, starting from this compound. beilstein-journals.org This approach allows for the efficient construction of the dibenzofuran (B1670420) core with various substituents.

In this process, this compound is subjected to a palladium-catalyzed Heck reaction with an appropriate alkene. This reaction typically occurs sequentially, with the first coupling taking place at the more reactive C-2 position, followed by a second Heck coupling at the C-3 position. The resulting di-alkenylated benzofuran intermediate then undergoes a thermally or photochemically induced 6π-electrocyclization. This intramolecular cyclization reaction forms the central furan (B31954) ring of the dibenzofuran system, which is followed by an aromatization step to yield the final functionalized dibenzofuran product.

The specific substitution pattern of the final dibenzofuran can be controlled by the choice of the starting alkene. This methodology has also been successfully applied to 2,3,5-tribromobenzofuran, leading to the formation of correspondingly substituted dibenzofurans. beilstein-journals.org

Table 2: Key Steps in the Domino Heck/6π-Electrocyclization for Dibenzofuran Synthesis

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Heck Coupling (at C-2) | This compound, Alkene | 2-Alkenyl-3-bromobenzofuran |

| 2 | Heck Coupling (at C-3) | 2-Alkenyl-3-bromobenzofuran, Alkene | 2,3-Dialkenylbenzofuran |

| 3 | 6π-Electrocyclization | 2,3-Dialkenylbenzofuran | Dihydro-dibenzofuran intermediate |

| 4 | Aromatization | Dihydro-dibenzofuran intermediate | Functionalized Dibenzofuran |

Formation of Benzo[b]furo[3,2-b]indole Derivatives

The synthesis of benzo[b]furo[3,2-b]indole derivatives can be achieved through a dearomative (3 + 2) cycloaddition reaction. nih.gov This process involves the reaction of a 2-nitrobenzofuran (B1220441) with a para-quinamine in the presence of a base. nih.gov

The reaction is initiated by the in situ generation of an intermediate from the para-quinamine, which then undergoes an intermolecular aza-Michael addition to the C3-position of the 2-nitrobenzofuran. nih.gov This step leads to the dearomatization of the benzofuran ring and the formation of a key intermediate. Subsequently, an intramolecular Michael addition occurs, resulting in the fusion of a hydroindoline-5-one and a 2,3-dihydrobenzofuran (B1216630) ring system to yield the polycyclic benzo[b]furo[3,2-b]indol-3-one scaffold. nih.gov

This methodology has been shown to proceed under mild conditions and provides good to excellent yields of the desired products with high diastereoselectivity. nih.gov The reaction is tolerant of various substituents on both the 2-nitrobenzofuran and the para-quinamine, allowing for the synthesis of a diverse range of benzo[b]furo[3,2-b]indole derivatives. nih.gov

Advanced Applications and Structural Elaboration

Building Blocks for Complex Heterocyclic Systems

The benzofuran (B130515) moiety is a core structure in numerous biologically active compounds and functional materials. beilstein-journals.org 2,3-Dibromobenzofuran, in particular, has emerged as a valuable building block for the synthesis of complex heterocyclic systems due to the distinct electrophilicity of its bromine-substituted carbon atoms. The bromine at the C2 position is more reactive, enabling site-selective modifications. beilstein-journals.org

This differential reactivity is pivotal in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings have been successfully employed with this compound. beilstein-journals.org These reactions allow for the introduction of a wide range of substituents, including aryl, alkenyl, and alkynyl groups, at the C2 and C3 positions in a controlled manner. beilstein-journals.org

For instance, a regioselective Suzuki-Miyaura reaction with arylboronic acids can be achieved, preferentially substituting the C2-bromine. beilstein-journals.org Similarly, by carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can control the outcome of the coupling to achieve either mono- or di-substituted benzofurans. This controlled functionalization is essential for creating libraries of compounds for drug discovery and for fine-tuning the properties of organic materials.

The versatility of this compound is further highlighted by its use in domino reactions. A notable example is the twofold Heck/6π-electrocyclization reaction, which leads to the formation of functionalized dibenzofurans, a class of polycyclic aromatic compounds with applications in organic electronics. beilstein-journals.org

The following table summarizes various palladium-catalyzed cross-coupling reactions utilizing this compound to synthesize more complex heterocyclic systems.

| Reaction Type | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Palladium-based | 2-Aryl-3-bromobenzofurans or 2,3-diarylbenzofurans |

| Sonogashira | Terminal alkynes | Palladium/Copper | 2-Alkynyl-3-bromobenzofurans or 2,3-dialkynylbenzofurans |

| Negishi | Organozinc reagents | Palladium or Nickel | 2-Alkyl/Aryl-3-bromobenzofurans |

| Kumada | Grignard reagents | Palladium or Nickel | 2-Alkyl/Aryl-3-bromobenzofurans |

| Heck | Alkenes | Palladium-based | 2-Alkenyl-3-bromobenzofurans |

Scaffold for Biologically Active Molecules

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. 2,3-Disubstituted benzofurans, in particular, have garnered significant attention for their therapeutic potential. beilstein-journals.org The ability to selectively introduce different functional groups at the C2 and C3 positions of this compound makes it an ideal starting point for the synthesis of novel, biologically active molecules.

Antimycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antimycobacterial agents. Substituted benzofurans have been identified as a promising class of compounds in this regard. beilstein-journals.org By using this compound as a scaffold, researchers can synthesize a variety of derivatives and screen them for antimycobacterial activity. The strategic placement of different substituents on the benzofuran ring can significantly influence the compound's potency and selectivity against mycobacteria.

Antitumor Agents

The benzofuran core is also a key feature in many compounds exhibiting antitumor properties. beilstein-journals.org The structural diversity that can be achieved starting from this compound allows for the development of novel agents that can target various pathways involved in cancer progression. For example, palladium-catalyzed cross-coupling reactions can be used to introduce pharmacophores known to interact with specific biological targets, leading to the creation of potent and selective antitumor compounds.

Protein Tyrosine Phosphatase-1B Inhibitors

Protein tyrosine phosphatase-1B (PTP1B) is a key enzyme in the insulin (B600854) signaling pathway and is considered a major therapeutic target for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity. Substituted benzofurans have been identified as effective PTP1B inhibitors. beilstein-journals.org The synthetic flexibility offered by this compound enables the systematic modification of the benzofuran scaffold to optimize the inhibitory activity and selectivity against PTP1B.

Development of Functional Materials

Beyond its applications in medicinal chemistry, this compound is also a valuable building block for the development of functional organic materials. The benzofuran moiety can be incorporated into larger conjugated systems to create materials with interesting photophysical and electronic properties. beilstein-journals.org These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For instance, 2,3,5-triarylbenzofurans, synthesized from 2,3,5-tribromobenzofuran (a derivative of this compound), have been investigated as ambipolar materials. beilstein-journals.org The ability to tune the electronic properties of these materials by varying the substituents on the benzofuran core makes this compound a highly attractive starting material for materials scientists.

Synthesis of Natural Product Analogues (e.g., Eupomatenoid-15)

Eupomatenoids are a class of natural products isolated from plants of the Eupomatiaceae family, and many of them exhibit significant biological activities. Eupomatenoid-15 is a neolignan with a 2-arylbenzofuran skeleton. The synthesis of analogues of such natural products is a common strategy in drug discovery to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This compound can serve as a key starting material for the synthesis of analogues of Eupomatenoid-15 and other 2-arylbenzofurans. Through a sequence of palladium-catalyzed cross-coupling reactions, the aryl group at the C2 position and other desired substituents can be introduced, leading to a diverse range of natural product analogues for biological evaluation.

Future Research Directions and Unexplored Reactivity

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective functionalization of the C2 and C3 positions of 2,3-dibromobenzofuran is a primary challenge. Future research will likely focus on the development of novel catalytic systems that can achieve even greater selectivity and efficiency than currently possible.

One promising area is the design of advanced phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions. While traditional phosphine ligands have been instrumental, the development of P-bridged biaryl phosphine ligands and electron-deficient phosphine ligands may offer superior performance in the selective arylation of dihaloarenes. d-nb.infosemanticscholar.org These ligands can fine-tune the steric and electronic properties of the palladium center, potentially enabling the selective activation of one C-Br bond over the other under milder conditions and with lower catalyst loadings. d-nb.info For instance, rhodium-catalyzed direct arylation of phosphines with aryl bromides has shown tunable selectivity based on steric control, a concept that could be extended to the functionalization of this compound. nih.govnih.gov

Furthermore, the exploration of catalysts based on earth-abundant and less-toxic metals like nickel and copper is a growing trend. nih.govthieme.de Nickel-catalyzed intramolecular nucleophilic addition has already been employed for the synthesis of benzofuran (B130515) derivatives, suggesting its potential for the functionalization of this compound. thieme.de Copper-catalyzed Suzuki-Miyaura coupling of highly fluorinated aryl boronate esters has been studied computationally, providing insights that could guide the development of copper-based systems for dihalobenzofurans. ub.edu The use of heterogeneous catalysts, such as palladium nanoparticles encapsulated in polyurea or supported on zeolites, also presents an opportunity to improve catalyst stability, reusability, and to minimize metal contamination in the final products. qualitas1998.netnih.gov

| Catalyst Type | Potential Ligand/Support | Anticipated Advantage for this compound |

|---|---|---|

| Palladium-based | P-bridged biaryl phosphines, Electron-deficient phosphines | Enhanced regioselectivity and efficiency in cross-coupling reactions. |

| Rhodium-based | - | Tunable direct arylation through steric control. |

| Nickel-based | - | Cost-effective and environmentally friendly alternative for functionalization. |

| Copper-based | - | Potential for novel reactivity in cross-coupling reactions. |

| Heterogeneous Palladium | Polyurea encapsulation, Zeolite supports | Improved catalyst stability, reusability, and reduced product contamination. |

Asymmetric Synthesis Utilizing this compound Precursors

The development of enantioselective methods to synthesize chiral benzofuran derivatives is of significant interest for medicinal chemistry. This compound represents an ideal starting point for the asymmetric synthesis of complex chiral molecules through the sequential and stereocontrolled introduction of substituents at the C2 and C3 positions.

Future research in this area could explore the use of chiral catalysts to achieve dynamic kinetic resolution in the cross-coupling of racemic 2,3-disubstituted benzofuran precursors derived from this compound. The development of asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition reactions, for instance, could be adapted to create chiral spiro-benzofuran derivatives. rsc.org Similarly, chiral squaramide-catalyzed [4+2] cyclization of azadienes with azlactones has been used to synthesize benzofuran-fused N-heterocycles with high enantioselectivity, a strategy that could potentially be applied to derivatives of this compound. nih.gov

Another avenue is the development of enantioselective C-H functionalization methods on a pre-functionalized 2- or 3-substituted benzofuran, derived from the dibromo precursor. This would allow for the creation of a chiral center adjacent to the newly introduced group. The synthesis of tricyclic benzofuran motifs with quaternary stereogenic centers has been achieved using chiral reducing agents followed by palladium-mediated intramolecular Heck reactions, demonstrating the feasibility of constructing complex chiral architectures from benzofuran precursors. rsc.org

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions and without the need for stoichiometric reagents. The application of these techniques to this compound is a largely unexplored but promising area of research.

Photoredox catalysis has emerged as a powerful tool for C-H functionalization and could be applied to the selective functionalization of this compound. nih.govresearchgate.netnih.govacs.org For example, visible-light-mediated photoredox catalysis could potentially be used to generate an aryl radical from one of the C-Br bonds, which could then participate in various C-C or C-heteroatom bond-forming reactions. This approach could lead to the development of novel methods for the alkylation, arylation, or amination of the benzofuran core. nih.govacs.org

Electrochemistry offers a unique way to control the reactivity of this compound by tuning the electrode potential. The electrochemical synthesis of dihydrobenzofurans has been reported, showcasing the potential of electrochemical methods in modifying the benzofuran core. nih.gov Furthermore, the electrochemical radical selenylation of o-divinylbenzenes to form dihydroisobenzofurans suggests that similar radical-based electrochemical transformations could be developed for this compound. rsc.org The electrochemical generation of reactive intermediates could enable selective cross-coupling reactions or the introduction of functional groups that are difficult to achieve through conventional methods. researchgate.netnih.gov

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of organic molecules. researchgate.net Applying these methods to this compound can accelerate the discovery of new reactions and the design of novel derivatives with desired properties.

DFT calculations can be used to elucidate the mechanisms of palladium-catalyzed cross-coupling reactions of this compound, providing insights into the factors that control regioselectivity. nih.govnih.govresearchgate.net This understanding can guide the rational design of ligands and reaction conditions to favor the functionalization of either the C2 or C3 position. rsc.org For instance, computational studies on the Suzuki-Miyaura cross-coupling on a palladium-H-beta zeolite catalyst have clarified the reaction mechanism and the role of the zeolite framework, which could inform the design of heterogeneous catalysts for the selective functionalization of this compound. nih.gov

Moreover, computational screening can be employed to predict the electronic and steric properties of a wide range of potential derivatives of this compound. researchgate.net This can help in identifying candidates with desirable biological activities or material properties before embarking on their synthesis. nih.govnih.gov For example, DFT studies on the reactivity of nitrobenzofurazan with phenols have been used to understand their reaction mechanisms, a similar approach could be applied to predict the reactivity of this compound with various nucleophiles. nih.gov

| Computational Method | Application | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of cross-coupling reactions. | Understanding regioselectivity and guiding ligand design. |

| DFT | Prediction of reactivity with various reagents. | Identifying novel reaction pathways. |

| Computational Screening | Prediction of electronic and steric properties of derivatives. | Designing molecules with desired biological or material properties. |

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the way organic molecules are prepared, offering advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govseqens.com Integrating the chemistry of this compound into these platforms is a key direction for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high selectivity in the functionalization of dihalogenated compounds. organic-chemistry.orgsyrris.com Sequential flow processes could be designed for the one-pot, multi-step synthesis of complex benzofuran derivatives from this compound, minimizing the need for isolation and purification of intermediates. uc.pt This approach is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated synthesis platforms can be used for the high-throughput synthesis and screening of libraries of this compound derivatives. nih.gov This would enable the rapid exploration of structure-activity relationships for the development of new pharmaceuticals or materials. The combination of automated synthesis with in-line purification and analysis would significantly accelerate the discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dibromobenzofuran, and how can structural purity be validated?

- Synthesis Methods : Palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol or water) is a key method, offering moderate yields (50–70%) . Alternative approaches include Suzuki-Miyaura or Negishi couplings using this compound as a dihalogenated precursor .

- Structural Validation : Use a combination of H/C NMR to confirm bromine substitution patterns, mass spectrometry (EI-MS) for molecular weight verification , and X-ray crystallography (as demonstrated for structurally related hexasubstituted dihydrofurans) to resolve ambiguities in regiochemistry .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Key Techniques :

- Chromatography : HPLC or GC-MS to assess purity and reaction progress.

- Spectroscopy : FT-IR for functional group analysis (e.g., C-Br stretches at ~500–600 cm) and UV-Vis for electronic properties in materials science applications .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., Br⋯Br contacts) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving this compound?

- Factors Affecting Selectivity :

-

Catalyst System : Pd(PPh) vs. PdCl(dppf) can shift selectivity between C2 and C3 positions. For example, PdCl(dppf) favors C3 coupling in Suzuki-Miyaura reactions due to steric effects .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates at C2, while non-polar solvents (e.g., toluene) favor C3 activation .

-

Substrate Stoichiometry : Sub-stoichiometric triarylbismuth reagents enable threefold coupling with 2,3,5-tribromobenzofuran, achieving >80% yield in atom-economic protocols .

- Data Analysis Example :

| Catalyst | Solvent | Temp (°C) | C2:C3 Ratio | Yield (%) |

|---|---|---|---|---|

| Pd(PPh) | DMF | 100 | 1:3 | 65 |

| PdCl(dppf) | Toluene | 80 | 3:1 | 72 |

Q. How can computational methods resolve contradictions in reported reaction outcomes for this compound?

- Case Study : Conflicting regioselectivity in Sonogashira vs. Kumada couplings.

- Molecular Dynamics (MD) Simulations : Simulate transition states to identify steric/electronic barriers. For example, MD reveals that bulkier alkynyl groups in Sonogashira reactions hinder C2 activation, favoring C3 coupling .

- DFT Calculations : Compare activation energies for C2 vs. C3 oxidative addition. A ΔΔG > 2 kcal/mol typically predicts dominant regiochemistry .

Q. What strategies optimize the synthesis of polysubstituted benzofurans from this compound?

- Stepwise vs. One-Pot Approaches :

- Stepwise : Sequential couplings (e.g., C2 Suzuki followed by C3 Negishi) ensure control but require intermediate purification .

- One-Pot : Use orthogonal catalysts (e.g., Pd/Cu dual systems) for simultaneous C2 and C3 functionalization, achieving 60–75% yields in fewer steps .

- Challenges : Competing side reactions (e.g., debromination) require careful monitoring via TLC or in-situ IR.

Methodological Guidance

Q. How to design experiments for studying the biological activity of this compound derivatives?

- In Vitro Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., tyrosine phosphatases) .

- ADMET Profiling : Use Caco-2 cells for permeability assays and hepatic microsomes for metabolic stability .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with activity trends using QSAR models .

Q. What precautions are necessary when handling this compound in cross-coupling reactions?

- Safety Protocols :

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Waste Disposal : Separate halogenated byproducts for specialized treatment to prevent environmental contamination .

- Reaction Monitoring : Employ Schlenk techniques to exclude moisture/oxygen in air-sensitive couplings (e.g., Kumada reactions) .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Key Variables :

- Starting Material Purity : Impurities in (Z)-enynols reduce cycloisomerization efficiency .

- Catalyst Loading : Sub-stoichiometric Pd (0.5–1 mol%) vs. excess Pd (5 mol%) can alter yields by 20–30% due to aggregation effects .

- Resolution : Replicate reactions with rigorously purified substrates and standardized catalyst batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.